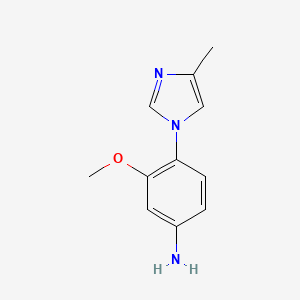

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline

Description

Properties

IUPAC Name |

3-methoxy-4-(4-methylimidazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8-6-14(7-13-8)10-4-3-9(12)5-11(10)15-2/h3-7H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIBQHGPJWSTQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670224 | |

| Record name | 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958245-18-6 | |

| Record name | 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 4-Bromo-2-methoxyphenyl Intermediates

A key intermediate for the synthesis is 4-bromo-2-methoxybenzoic acid or its derivatives. This compound can be converted to reactive acyl chlorides using thionyl chloride (SOCl2) in dry dichloromethane (DCM) under nitrogen atmosphere. The reaction is typically refluxed for 2 hours, followed by solvent removal under vacuum to yield the acyl chloride intermediate.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 4-Bromo-2-methoxybenzoic acid (7.36 mmol), SOCl2 (44.2 mmol), dry DCM, reflux, N2 atmosphere, 2 h | Conversion to acyl chloride intermediate |

This intermediate is then reacted with N-hydroxyacetimidamide and potassium carbonate in dry toluene, refluxed overnight to yield oxadiazole derivatives, which serve as precursors for further functionalization.

Palladium-Catalyzed Cross-Coupling for Imidazole Installation

The attachment of the 4-methyl-1H-imidazol-1-yl group onto the aromatic ring is efficiently achieved via palladium-catalyzed cross-coupling reactions. For example, a Suzuki or Buchwald-Hartwig amination type reaction can be employed using:

- A bromo-substituted aromatic intermediate (e.g., 5-(4-bromo-2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole).

- The imidazole derivative as the nucleophile.

- Palladium catalysts such as Pd2(dba)3 or Pd(PPh3)4.

- Ligands like BINAP or 1,1'-bis(diphenylphosphino)ferrocene.

- Bases such as sodium tert-butoxide or sodium tert-pentoxide.

- Solvents like dry toluene under nitrogen atmosphere at elevated temperatures (80-110 °C).

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd2(dba)3 (0.1 eq), Pd(PPh3)4 (0.03 eq) |

| Ligand | BINAP (0.3 eq), dppf (0.03 eq) |

| Base | Sodium tert-butoxide, sodium tert-pentoxide |

| Solvent | Dry toluene |

| Temperature | 80–110 °C |

| Atmosphere | Nitrogen |

| Reaction Time | 2–16 hours |

This method yields the imidazole-substituted aromatic amine with moderate to good yields (38–93%) depending on substrate and conditions.

Reduction and Amination Steps

Subsequent to the coupling, amination steps may be required to convert intermediates to the aniline functionality. For example, benzophenone imine can be used as an ammonia equivalent in palladium-catalyzed amination, followed by hydrolysis with sodium acetate and ammonium chloride to liberate the free aniline.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Benzophenone imine, Pd2(dba)3, BINAP, sodium tert-butoxide, toluene, 80 °C, overnight | Formation of imine intermediate |

| 2 | Methanol, sodium acetate, ammonium chloride, room temperature, 1 h | Hydrolysis to free aniline |

This sequence affords the target this compound in high purity and yield (~93%).

Analytical and Experimental Data Supporting Preparation

- Nuclear Magnetic Resonance (NMR): ^1H NMR spectra are typically recorded at 300–500 MHz in solvents such as CDCl3 or DMSO-d6. Chemical shifts confirm the presence of methoxy (singlet ~3.8–4.0 ppm), aromatic protons, and imidazole methyl groups (~2.4–2.7 ppm).

- Mass Spectrometry (MS): Electrospray ionization (ESI) MS confirms molecular ion peaks consistent with the molecular weight of 203.24 g/mol for the target compound.

- Chromatography: Purification is commonly performed by silica gel column chromatography using gradients of dichloromethane and methanol with ammonia additives for basic compounds.

Summary Table of Key Reaction Steps

| Step No. | Reaction Type | Starting Material | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acyl chloride formation | 4-Bromo-2-methoxybenzoic acid | SOCl2, dry DCM, reflux, N2 | Acyl chloride intermediate | 90+ |

| 2 | Oxadiazole formation | Acyl chloride intermediate | N-hydroxyacetimidamide, K2CO3, dry toluene, reflux overnight | Oxadiazole derivative | 68 |

| 3 | Pd-catalyzed cross-coupling | Bromo-oxadiazole derivative + imidazole | Pd catalyst, ligand, base, dry toluene, 110 °C, 2 h | Imidazole-substituted intermediate | 38–93 |

| 4 | Amination/hydrolysis | Imine intermediate | Benzophenone imine, Pd catalyst, base, toluene, 80 °C, then hydrolysis | This compound | 93 |

Chemical Reactions Analysis

Types of Reactions

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a methoxy group at the 3-position and a 4-methyl-1H-imidazol-1-yl group at the 4-position. The presence of these functional groups contributes to its unique properties, making it suitable for various applications.

Medicinal Chemistry

Anticancer Activity

Research indicates that 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline exhibits significant anticancer properties. In vitro studies have demonstrated efficacy against several cancer cell lines, including:

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| K562 | Chronic Myelogenous Leukemia | 1.42 |

| HL-60 | Promyelocytic Leukemia | 2.34 |

| MCF-7 | Breast Adenocarcinoma | 3.56 |

| HeLa | Cervical Carcinoma | 4.12 |

| A549 | Lung Carcinoma | 4.56 |

These findings suggest that the compound may serve as a lead in developing new anticancer therapies .

Enzyme Interaction Studies

The compound acts as a probe in biochemical assays to study enzyme interactions. Its imidazole moiety allows it to participate in hydrogen bonding and π-π interactions, essential for binding to biological targets .

Organic Synthesis

This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : Producing quinones or other oxidized derivatives.

- Reduction : Converting nitro groups to amines.

- Substitution : Electrophilic or nucleophilic substitution reactions at the aromatic ring.

These reactions are crucial for developing new compounds with potential therapeutic applications .

Industrial Applications

The compound is also utilized in producing dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity. Its application in dye synthesis highlights its versatility in industrial chemistry .

Case Study 1: Anticancer Research

A study published in Compounds demonstrated the synthesis of novel derivatives based on this compound, which showed promising anticancer activity against multiple cell lines. The derivatives were designed to enhance potency while maintaining selectivity against cancer cells .

Case Study 2: Aβ-related Disease Treatment

Research has explored the role of this compound in synthesizing pyrimidinylamine compounds as potential gamma-secretase modulators for treating Alzheimer's disease. The findings indicate that modifications to the aniline structure can significantly impact biological activity .

Mechanism of Action

The mechanism of action of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The methoxy group can influence the compound’s lipophilicity and overall pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Electronic Effects

- Methoxy vs. In contrast, the trifluoromethyl group in 641571-11-1 is strongly electron-withdrawing, increasing lipophilicity and metabolic stability, which is advantageous in kinase inhibitors like nilotinib .

- Fluoro Substitution : The fluorine atom in 252340-70-8 introduces electronegativity, altering electronic distribution and binding affinity in catalytic systems (e.g., nickel complexes for CO₂ reduction) .

Physicochemical Properties

- Melting Points : The trifluoromethyl analog (641571-11-1) exhibits a higher melting point (124–126°C) compared to the methoxy derivative, likely due to stronger intermolecular interactions (e.g., dipole-dipole forces from -CF₃) .

- Solubility : The methoxy group in 958245-18-6 improves aqueous solubility (predicted LogP ~2.5), whereas the trifluoromethyl analog (LogP 2.42) is more lipid-soluble, aligning with its role in blood-brain barrier penetration for antitumor activity .

Research Findings and Data

Antitumor Activity

Biological Activity

3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound features a methoxy group and an imidazole ring, which are critical for its biological activity. The presence of the imidazole moiety is particularly noteworthy as imidazole derivatives have been recognized for their diverse pharmacological effects, including anticancer properties.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

- K562 (chronic myelogenous leukemia)

- HL-60 (promyelocytic leukemia)

- MCF-7 (breast adenocarcinoma)

- HeLa (cervical carcinoma)

- A549 (lung carcinoma)

The compound's activity was assessed using IC50 values, which measure the concentration required to inhibit cell growth by 50%. For instance, one study reported that derivatives similar to this compound showed IC50 values ranging from 1.42 µM to 4.56 µM against different cancer cell lines, indicating potent inhibitory effects .

Kinase Inhibition

The compound has also been evaluated for its ability to inhibit specific kinases involved in cancer progression. In particular, it was tested against the Bcr-Abl1 kinase, a well-known target in chronic myeloid leukemia therapy. The results showed moderate inhibitory activity, with some analogs demonstrating comparable efficacy to established inhibitors like imatinib and nilotinib .

Synthesis and Testing

A recent study synthesized several analogs of this compound and tested their biological activities. The findings were summarized in the following table:

| Compound | IC50 (µM) | Cell Line | % Inhibition at 10 µM |

|---|---|---|---|

| 7 | 2.27 | K562 | 43 |

| 10 | 2.53 | HL-60 | 36 |

| 14 | 4.56 | OKP-GS | 28 |

| Imatinib | <1 | K562 | 81 |

| Nilotinib | - | - | 100 |

This table illustrates that while the synthesized compounds show promising activity, they still require optimization to enhance their potency relative to established drugs .

The mechanism by which this compound exerts its biological effects involves interaction with specific protein targets. The imidazole ring is believed to facilitate binding with kinase domains, potentially mimicking ATP binding sites, thus inhibiting downstream signaling pathways critical for tumor growth .

Q & A

Q. Q1. What are the standard synthetic routes for 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline, and how is purity validated?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. A classical approach involves reacting 3-methoxy-4-iodoaniline with 4-methylimidazole under palladium catalysis (e.g., Suzuki-Miyaura coupling) . Microwave-assisted synthesis may enhance reaction efficiency by reducing time and improving yield . Post-synthesis, purity is validated using HPLC (high-performance liquid chromatography) and NMR (¹H/¹³C) to confirm structural integrity. Mass spectrometry (MS) and elemental analysis further verify molecular composition .

Reactivity and Functional Group Interactions

Q. Q2. How do the methoxy and imidazole moieties influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer: The methoxy group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution (e.g., nitration or halogenation at the ortho/para positions). The 4-methylimidazole ring participates in coordination chemistry, acting as a ligand for transition metals (e.g., Cu²⁺ or Zn²⁺) via its nitrogen lone pairs . In acidic conditions, the imidazole’s protonation alters electron density, affecting regioselectivity in further reactions. Reductive amination or alkylation of the aniline group can yield secondary/tertiary amines for derivatization .

Advanced Synthesis Challenges

Q. Q3. What experimental design strategies address low yields in coupling reactions involving the imidazole ring?

Methodological Answer: Low yields often stem from steric hindrance or competing side reactions. Statistical design of experiments (DoE) can optimize parameters like catalyst loading, solvent polarity (e.g., DMF vs. THF), and temperature. For example, a central composite design (CCD) evaluates interactions between variables to identify optimal conditions . Microwave irradiation or flow chemistry may enhance reaction kinetics. Post-reaction purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves yield .

Biological Activity and Mechanistic Studies

Q. Q4. What pharmacological activities are associated with this compound, and how are mechanisms elucidated?

Methodological Answer: Imidazole derivatives exhibit antimicrobial, antifungal, and kinase inhibitory activities . For mechanistic studies, enzyme inhibition assays (e.g., p38 MAP kinase) are conducted using recombinant proteins and ATP-competitive binding assays. Computational docking (e.g., AutoDock Vina) models interactions between the imidazole moiety and catalytic residues. In vitro cytotoxicity is assessed via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values compared to structural analogs .

Data Contradictions in Biological Studies

Q. Q5. How can discrepancies in reported biological activities be resolved?

Methodological Answer: Contradictions may arise from differences in assay conditions (e.g., pH, solvent DMSO concentration) or impurity profiles. Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) clarifies results. Structural analogs (e.g., 4-(1H-tetrazol-1-yl)aniline) serve as controls to isolate substituent effects . Meta-analyses of published data, adjusting for variables like cell line heterogeneity, identify trends. Batch-to-batch consistency is ensured via LC-MS and stability studies under controlled conditions .

Computational Modeling in Drug Design

Q. Q6. How are quantum chemical calculations applied to predict reactivity or pharmacokinetics?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density maps, identifying reactive sites for electrophilic attack. ADMET (absorption, distribution, metabolism, excretion, toxicity) properties are modeled using software like Schrödinger’s QikProp to estimate logP, solubility, and cytochrome P450 interactions . Molecular dynamics simulations (e.g., GROMACS) assess binding stability in protein-ligand complexes over nanosecond timescales .

Coordination Chemistry Applications

Q. Q7. What role does this compound play in coordination chemistry, and how are complexes characterized?

Methodological Answer: The imidazole nitrogen coordinates with transition metals to form complexes used in catalysis or material science. Synthesis involves reacting the ligand with metal salts (e.g., CuCl₂) in ethanol/water. Characterization includes X-ray crystallography for structural elucidation, UV-Vis spectroscopy for d-d transitions, and cyclic voltammetry to assess redox activity . Magnetic susceptibility measurements determine spin states in Fe³⁺ or Co²⁺ complexes .

Analytical Method Development

Q. Q8. What advanced techniques quantify trace impurities in synthesized batches?

Methodological Answer: LC-MS/MS with electrospray ionization (ESI) detects impurities at ppm levels. For chiral purity, chiral stationary phase HPLC (e.g., Chiralpak AD-H) resolves enantiomers. X-ray photoelectron spectroscopy (XPS) identifies surface contaminants in bulk samples. Method validation follows ICH guidelines, including linearity (R² > 0.999), precision (%RSD < 2%), and recovery studies (spiked samples) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.